

6-Bromo-4-methylnicotinaldehyde: A Technical Overview of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-4-methylnicotinaldehyde**

Cat. No.: **B582066**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **6-Bromo-4-methylnicotinaldehyde** has emerged as a significant heterocyclic building block. This in-depth guide consolidates the available technical data on its properties, synthesis, and applications, providing a crucial resource for its utilization in novel chemical syntheses.

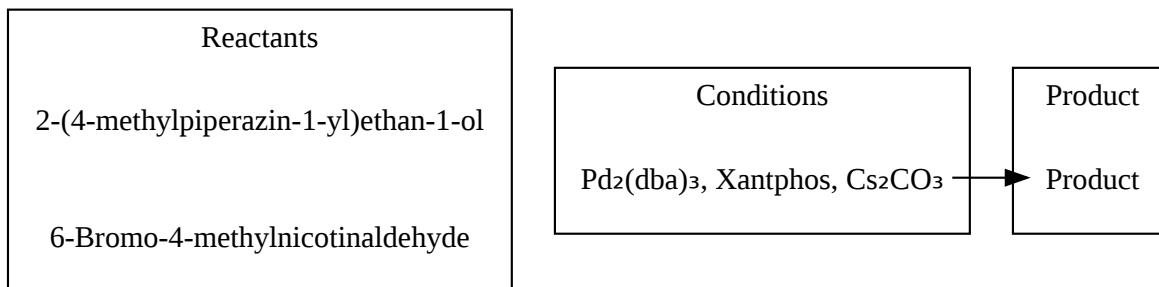
Introduction and Physicochemical Properties

6-Bromo-4-methylnicotinaldehyde, with the CAS number 926294-07-7, is a substituted pyridine derivative that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde at the 3-position of the pyridine ring, offers multiple sites for chemical modification, making it a versatile precursor in the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	926294-07-7	[1]
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.03 g/mol	[1]
IUPAC Name	6-bromo-4-methylpyridine-3-carbaldehyde	[1]
Appearance	Solid (form not specified)	
Storage Conditions	2-8°C, under inert atmosphere	[1]

Historical Context and Discovery

Detailed information regarding the initial discovery and first reported synthesis of **6-Bromo-4-methylnicotinaldehyde** is not readily available in widely accessible scientific literature or patent databases. The compound appears in the catalogs of various chemical suppliers and has been cited in recent patent literature as a starting material, suggesting its utility in contemporary synthetic chemistry. However, the seminal work describing its original preparation, the researchers involved, and the primary motivation for its synthesis could not be definitively ascertained from the conducted research. The history of substituted nicotinaldehydes, in general, is linked to the development of pyridine chemistry, with significant advancements driven by the needs of the pharmaceutical and agrochemical industries.


Synthesis and Experimental Protocols

While the original synthesis protocol for **6-Bromo-4-methylnicotinaldehyde** is not documented in the available resources, a recent patent application provides a contemporary example of its use in a subsequent reaction, from which a plausible preceding synthesis can be inferred. The following is a representative experimental protocol for a reaction utilizing **6-Bromo-4-methylnicotinaldehyde**.

Buchwald-Hartwig Amination of 6-Bromo-4-methylnicotinaldehyde

A recent patent application describes the use of **6-Bromo-4-methylnicotinaldehyde** in a Buchwald-Hartwig amination reaction to synthesize a more complex Polθ inhibitor. This reaction demonstrates the reactivity of the bromo-substituent, a key feature for its use as a building block.

Reaction Scheme:

[Click to download full resolution via product page](#)

A representative Buchwald-Hartwig amination reaction.

Experimental Protocol:

To a solution of **6-bromo-4-methylnicotinaldehyde** (500 mg, 2.50 mmol) and 2-(4-methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol) in 1,4-dioxane (20 mL) was added cesium carbonate (1629 mg, 5.00 mmol) at 20 °C under a nitrogen atmosphere. To this mixture, a solution of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos was added. The resulting mixture was stirred at 100 °C for 18 hours. After the reaction, the mixture was filtered.

Parameter	Value
Starting Material	6-Bromo-4-methylnicotinaldehyde
Reagent	2-(4-methylpiperazin-1-yl)ethan-1-ol
Base	Cesium Carbonate (Cs_2CO_3)
Catalyst System	Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) / Xantphos
Solvent	1,4-Dioxane
Temperature	100 °C
Reaction Time	18 hours

This protocol is adapted from a patent application and illustrates a downstream application of the title compound. The synthesis of **6-Bromo-4-methylnicotinaldehyde** itself is not detailed in this source.

Applications in Research and Development

The utility of **6-Bromo-4-methylnicotinaldehyde** stems from its trifunctional nature, which allows for a variety of chemical transformations.

- Medicinal Chemistry: Its primary application appears to be as an intermediate in the synthesis of complex molecular scaffolds for drug discovery. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The aldehyde group can be readily converted to other functional groups or used in condensation reactions. The recent use of this compound in the synthesis of Polθ inhibitors for cancer therapy highlights its relevance in modern drug development.
- Materials Science: While less documented, the substituted pyridine core suggests potential applications in the development of novel materials with specific electronic or optical properties.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature linking **6-Bromo-4-methylnicotinaldehyde** itself to the modulation of specific signaling pathways or demonstrating inherent biological activity. Its role is primarily that of a precursor molecule, with the final biological activity being determined by the moieties introduced through subsequent synthetic modifications.

Conclusion

6-Bromo-4-methylnicotinaldehyde is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. While its detailed discovery and historical timeline remain to be fully elucidated from publicly available sources, its contemporary application in the synthesis of targeted therapeutics underscores its importance. Further research into its synthesis and the exploration of its utility in diverse chemical applications are likely to continue, solidifying its role as a key intermediate for innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-溴-3-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Bromo-4-methylnicotinaldehyde: A Technical Overview of a Versatile Synthetic Building Block]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582066#discovery-and-history-of-6-bromo-4-methylnicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com